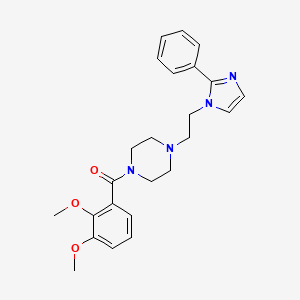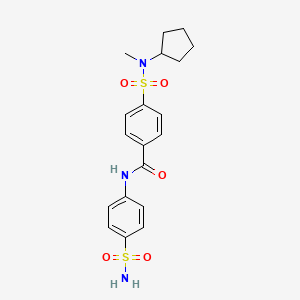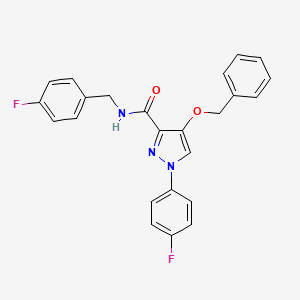
2-(6-Methyl-1,3-benzoxazol-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methyl-1,3-benzoxazol-2-yl)guanidine (MBG) is a synthetic compound that has been extensively studied for its potential as a therapeutic agent in various fields of medicine. MBG is a guanidine derivative that has shown promising results in scientific research for its ability to modulate various physiological and biochemical processes. In
Mécanisme D'action
The mechanism of action of 2-(6-Methyl-1,3-benzoxazol-2-yl)guanidine is not fully understood, but it is believed to involve the modulation of various physiological and biochemical processes. This compound has been shown to activate the AMPK pathway, which plays a critical role in energy metabolism and cellular homeostasis. This compound has also been shown to inhibit the NF-κB pathway, which plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In cardiovascular research, this compound has been shown to reduce blood pressure, improve endothelial function, and inhibit vascular smooth muscle cell proliferation. In neuroscience, this compound has been shown to improve cognitive function, reduce neuroinflammation, and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
2-(6-Methyl-1,3-benzoxazol-2-yl)guanidine has several advantages for lab experiments, including its solubility in water and organic solvents, its stability at room temperature, and its ability to modulate various physiological and biochemical processes. However, this compound also has some limitations, including its potential toxicity at high doses and its limited availability in some regions.
Orientations Futures
There are several future directions for 2-(6-Methyl-1,3-benzoxazol-2-yl)guanidine research, including the development of more efficient synthesis methods, the identification of its molecular targets and pathways, and the exploration of its potential therapeutic applications in various fields of medicine. Additionally, the use of this compound in combination with other therapeutic agents may enhance its efficacy and reduce potential toxicity. Overall, this compound has shown great potential as a therapeutic agent in scientific research, and further studies are needed to fully understand its mechanisms of action and potential applications.
Méthodes De Synthèse
The synthesis of 2-(6-Methyl-1,3-benzoxazol-2-yl)guanidine involves the reaction between 6-methyl-2-aminobenzoxazole and cyanoguanidine in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The purity of this compound can be improved by recrystallization and chromatography techniques.
Applications De Recherche Scientifique
2-(6-Methyl-1,3-benzoxazol-2-yl)guanidine has been studied extensively for its potential therapeutic applications in various fields of medicine. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, this compound has been shown to reduce blood pressure and improve endothelial function. In neuroscience, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
2-(6-methyl-1,3-benzoxazol-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-5-2-3-6-7(4-5)14-9(12-6)13-8(10)11/h2-4H,1H3,(H4,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBXWRQMAXTBMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



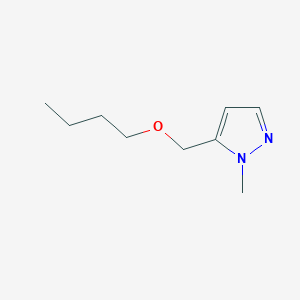
![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531719.png)
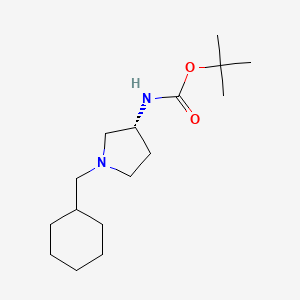
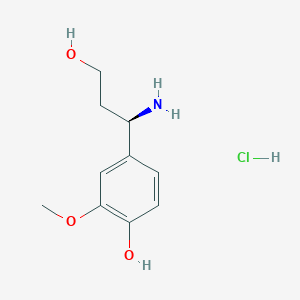
![N-(furan-2-ylmethyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2531722.png)
![N-(2,6-Difluorophenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2531723.png)
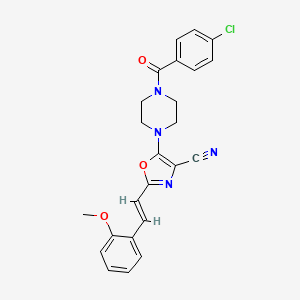
![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2531726.png)
